molecular formula C19H15CL B1668838 Triphenylmethyl chloride CAS No. 76-83-5

Triphenylmethyl chloride

Cat. No. B1668838
Key on ui cas rn: 76-83-5
M. Wt: 278.8 g/mol
InChI Key: JBWKIWSBJXDJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04740646

Procedure details

The reaction of substituted benzyl halides with olefins such as propene, isobutene and 1-methylstyrene in the presence of zinc chloride or zinc chloride etherate in dichloromethane as solvent is described in J. Org. Chem., 48 (1983), 1159-65. In general the 1:1 addition. product is obtained not only at -78° C. but also at from 0° to +80° C. (see also J. Org. Chem. 29 (1964), 2685-7). The subsequent cyclization to the indane is only found when reacting 1-chloro-1-phenylethane with 1-methylstyrene at +50° C. and trityl chloride with isobutene at 0° C., in yields of 80 and 21% respectively. W. Striepe, Thesis, Erlangen University (1984), 28, 29 and 119, reveals that indanes can be obtained by first reacting p-methylcumyl chloride with an alkyl-substituted olefin at a low temperature in the presence of zinc chloride etherate and then warming the reaction mixture to room temperature in the course of 10 h. However, this method is industrially of little use because of the low temperature and a low space-time yield.
Name
1-methylstyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted benzyl halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-methylstyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=CC.[CH2:4]=[C:5]([CH3:7])[CH3:6].C[C:9]1([CH:16]=[CH:15][CH:14]=[CH:13][CH2:12]1)C=C.[CH2:17]1[C:25]2C(=CC=C[CH:24]=2)[CH2:19][CH2:18]1.[Cl:26][CH:27]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH3:28]>[Cl-].[Zn+2].[Cl-].ClCCl>[C:27]([Cl:26])([C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)([C:28]1[CH:24]=[CH:25][CH:17]=[CH:18][CH:19]=1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.[CH2:4]=[C:5]([CH3:7])[CH3:6] |f:5.6.7|

Inputs

Step One
Name
1-methylstyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=C)CC=CC=C1
Step Two
Name
substituted benzyl halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Name
1-methylstyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=C)CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In general the 1:1 addition
CUSTOM
Type
CUSTOM
Details
product is obtained not only at -78° C. but also at from 0° to +80° C. (
CUSTOM
Type
CUSTOM
Details
at +50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Type
product
Smiles
C=C(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.